Enzymatic Potency Against Human Cathepsin L vs. Other CTSL Inhibitors
In a direct enzymatic assay, SARS-CoV-2 3CLpro-IN-22 (Compound 17) inhibits human cathepsin L with an IC50 of 32.5 nM [1]. This potency positions it among the more active CTSL inhibitors reported. For comparison, the dual inhibitor CV11 exhibits an IC50 of 19.80 ± 4.44 nM against CTSL, which is 1.6-fold more potent [2]. Conversely, the triple inhibitor RI172 is significantly less potent, with a reported IC50 of 200 nM, making SARS-CoV-2 3CLpro-IN-22 approximately 6.2-fold more potent in this enzymatic context [3].
| Evidence Dimension | Enzymatic inhibition of human Cathepsin L |
|---|---|
| Target Compound Data | IC50 = 32.5 nM |
| Comparator Or Baseline | CV11: IC50 = 19.80 ± 4.44 nM; RI172: IC50 = 200 nM |
| Quantified Difference | 1.6-fold less potent than CV11; 6.2-fold more potent than RI172 |
| Conditions | In vitro enzymatic assay using recombinant human cathepsin L |
Why This Matters
This potency profile informs selection for host-targeting antiviral screens where CTSL inhibition is the primary endpoint, guiding appropriate benchmarking.
- [1] PeptideDB. SARS-CoV-2 3CLpro-IN-22 (Compound 17) Bioactivity Record. https://www.peptidedb.com/sars-cov-2-3clpro-in-22.html. View Source
- [2] Citarella A, et al. Peptidomimetics as potent dual SARS-CoV-2 cathepsin-L and main protease inhibitors: In silico design, synthesis and pharmacological characterization. European Journal of Medicinal Chemistry. 2024;264:116019. View Source
- [3] El-Shershaby MH, et al. Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. Pharmaceuticals. 2022;15(6):744. View Source
